![molecular formula C11H12ClN3O B2428523 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide CAS No. 136039-38-8](/img/structure/B2428523.png)
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide” is not available .
Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide” are not well-documented .
Scientific Research Applications
Catalytic Protodeboronation
Protodeboronation reactions involving pinacol boronic esters have been explored. These reactions are useful for synthesizing complex organic molecules. 2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide has been applied in the formal total synthesis of various natural products, including δ-®-coniceine and indolizidine 209B .
Aldosterone Synthase Inhibition
In human clinical studies, LCI699 (a compound related to our target) demonstrated aldosterone synthase (CYP11B2) inhibition. This mechanism lowers arterial blood pressure. However, LCI699’s low CYP11B1/CYP11B2 selectivity blunted adrenocorticotropic hormone-stimulated cortisol secretion .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to interact with various biological targets and play a significant role in cell biology .
Mode of Action
It’s known that the cyano group in similar compounds can form an h-bond acceptor interaction with the hinge region of the atp-binding site . This interaction could potentially alter the function of the target protein.
Biochemical Pathways
Indole derivatives are known to affect various biological pathways, contributing to their diverse biological activities .
Pharmacokinetics
Its physical properties such as molecular weight (31378), boiling point (~5701° C at 760 mmHg), and density (~13 g/cm^3) can influence its pharmacokinetic properties .
Result of Action
Indole derivatives are known for their biologically active properties, including the treatment of cancer cells, microbes, and various disorders in the human body .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store this compound at room temperature , suggesting that higher temperatures might affect its stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-5-10(16)15-11-8(6-13)7-3-1-2-4-9(7)14-11/h14H,1-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCVJIMZUADLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N2)NC(=O)CCl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide |
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